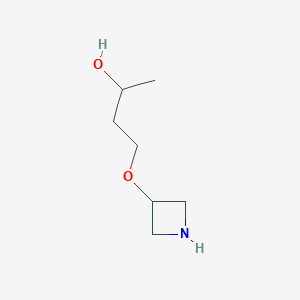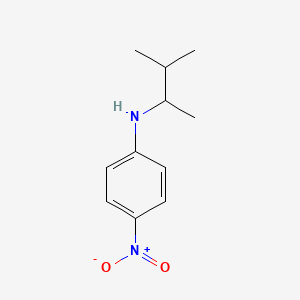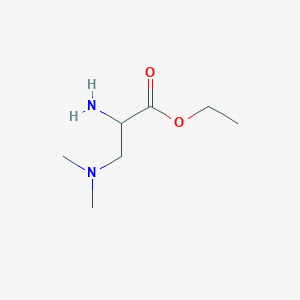![molecular formula C12H21F2NO2 B15274509 tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate](/img/structure/B15274509.png)
tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(difluoromethyl)cyclohexyl]carbamate: is a chemical compound with the molecular formula C12H21F2NO2 It is a derivative of carbamate, characterized by the presence of a tert-butyl group and a difluoromethyl-substituted cyclohexyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a difluoromethyl-substituted cyclohexyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl N-[2-(difluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacological agent. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-[trans-5,5-difluoro-2-hydroxy-cyclohexyl]carbamate
- tert-Butyl N-(2-aminoethyl)carbamate
Comparison: tert-Butyl N-[2-(difluoromethyl)cyclohexyl]carbamate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and potential biological activity. The difluoromethyl group can also influence the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H21F2NO2 |
|---|---|
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(difluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H21F2NO2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)10(13)14/h8-10H,4-7H2,1-3H3,(H,15,16) |
Clé InChI |
MFKJCCWVDZBLLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCCCC1C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



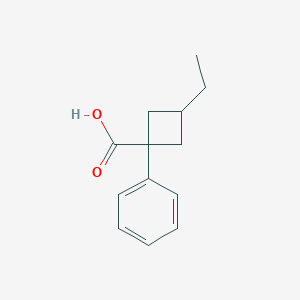
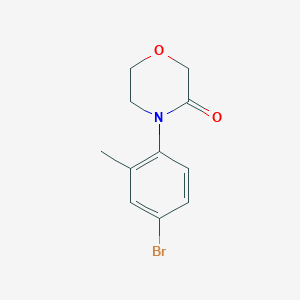
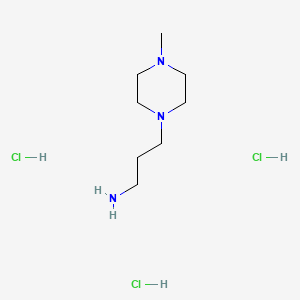
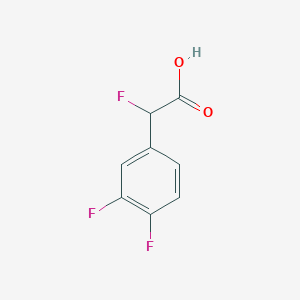
![8-Bromo-3-ethylimidazo[1,2-a]pyridine](/img/structure/B15274453.png)
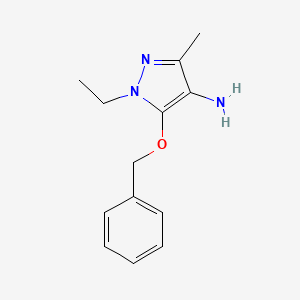
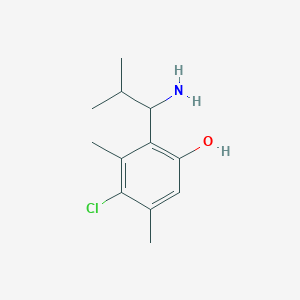
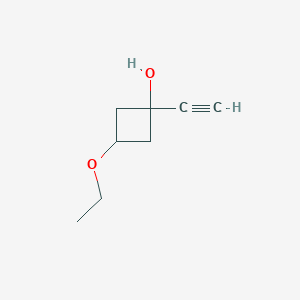
![2-(2-{[(3-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B15274497.png)
